molecular formula C35H39F3N8O3 B609611 NMS-P715 analog CAS No. 1202055-34-2

NMS-P715 analog

Cat. No. B609611
M. Wt: 676.73
InChI Key: JFOAJUGFHDCBJJ-UHFFFAOYSA-N
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Description

NMS-P715 is a selective and orally bioavailable MPS1 inhibitor . It selectively reduces cancer cell proliferation, leaving normal cells almost unaffected . It accelerates mitosis and affects kinetochore components localization causing massive aneuploidy and cell death in a variety of tumoral cell lines and inhibits tumor growth in preclinical cancer models .


Molecular Structure Analysis

The molecular formula of NMS-P715 is C35H42N8O3 . The InChI key is WGZYFFJOGZFXBF-UHFFFAOYSA-N . The IUPAC name is N-(2,6-diethylphenyl)-8-[2-methoxy-4-[(1-methylpiperidin-4-yl)carbamoyl]anilino]-1-methyl-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide .


Chemical Reactions Analysis

NMS-P715 is known to be an ATP-competitive inhibitor . It has been found to accelerate mitosis and affect kinetochore components localization, causing massive aneuploidy and cell death in a variety of tumoral cell lines .


Physical And Chemical Properties Analysis

NMS-P715 is a solid powder with a molecular weight of 622.774 . Its molecular formula is C35H42N8O3 . The InChI key is WGZYFFJOGZFXBF-UHFFFAOYSA-N .

Scientific Research Applications

1. Cancer Therapy Targeting

NMS-P715 has been identified as a selective and orally bioavailable MPS1 small-molecule inhibitor. It targets the mitotic checkpoint for cancer therapy by selectively reducing cancer cell proliferation while leaving normal cells mostly unaffected. This inhibitor accelerates mitosis and affects kinetochore components localization, causing massive aneuploidy and cell death in various tumoral cell lines. Additionally, it inhibits tumor growth in preclinical cancer models, showcasing its potential as a promising approach to selectively target cancer cells (Colombo et al., 2010).

2. Applications in Nanotechnology and Plant Science

NMS-P715's involvement in nanotechnology and plant science applications is not directly mentioned. However, the field of nanotechnology in plant science is rapidly advancing. Studies have shown that understanding nanoparticle-plant interactions, including uptake, mobilization, and accumulation, is critical for developing smart nanotechnology applications in crop improvement and enhancing plant defense or growth (Sanzari, Leone, & Ambrosone, 2019).

3. Environmental Toxicology and Nanomaterials

In the context of environmental toxicology, NMS-P715's specific effects are not directly mentioned. However, the broader field of nanomaterials in the environment, including their toxicity and applications in environmental clean-up, is an area of significant research. Studies suggest focusing on the ecological effects of aged/weathered nanomaterials, as well as their characterization, bioavailability, and toxicity in environmental and biological matrices (Selck et al., 2016).

4. Potential Risks and Solutions in Nanotechnology

While specific risks associated with NMS-P715 are not detailed, the broader field of nanotechnology, including risks and solutions, is being explored. A multidisciplinary approach is essential to address these challenges, including the study of NM-microbiome interactions and the development of 'nanologicals' for targeting molecular machines (Docter et al., 2015).

Future Directions

NMS-P715 has shown promise in combating cancer owing to its multiple actions . It has been suggested that the use of a TTK inhibitor in combination with TMZ might help to overcome TMZ resistance and improve therapy efficiency in GBM . Further clinical studies are needed to validate these findings .

properties

IUPAC Name

N-(2,6-diethylphenyl)-8-[2-methoxy-4-[(1-methylpiperidin-4-yl)carbamoyl]anilino]-1-methyl-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N8O3/c1-6-21-9-8-10-22(7-2)29(21)39-34(45)31-26-13-11-24-20-36-35(40-30(24)32(26)43(4)41-31)38-27-14-12-23(19-28(27)46-5)33(44)37-25-15-17-42(3)18-16-25/h8-10,12,14,19-20,25H,6-7,11,13,15-18H2,1-5H3,(H,37,44)(H,39,45)(H,36,38,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZYFFJOGZFXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=NN(C3=C2CCC4=CN=C(N=C43)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-diethylphenyl)-8-[2-methoxy-4-[(1-methylpiperidin-4-yl)carbamoyl]anilino]-1-methyl-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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